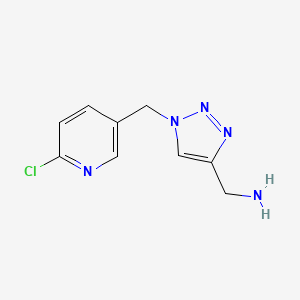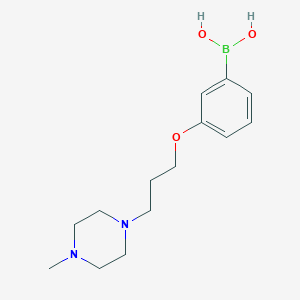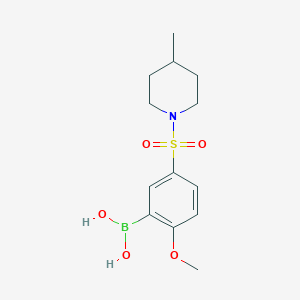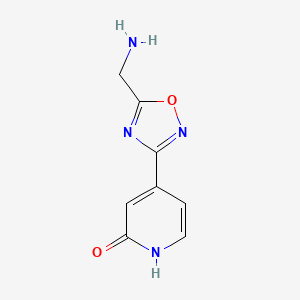![molecular formula C14H18N2O3 B1473076 Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098004-96-5](/img/structure/B1473076.png)
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate, has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
Isoxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
This compound has a molecular formula of C14H18N2O3 and a molecular weight of 262.3 g/mol. More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications
Synthesis and Structural Analysis
- Carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized to understand their molecular interactions and hydrogen bonding patterns. Such studies reveal the assembly of molecules connected through hydrogen bonds, forming three-dimensional architectures crucial for designing new materials and pharmaceuticals (Das et al., 2016).
Molecular Interactions and Crystallography
- Research on tert-butyl carbamates extends to isomorphous crystal structures, highlighting the importance of simultaneous hydrogen and halogen bonds on carbonyl groups. These findings contribute to the understanding of crystal packing and molecular stability, aiding in the design of better drugs and materials (Baillargeon et al., 2017).
Catalysis and Synthetic Methodologies
- Tert-butyl carbamates serve as substrates or intermediates in various chemical reactions, including the Fujiwara-Moritani reaction, showcasing their versatility in organic synthesis. Such applications highlight the compound's role in facilitating bond-forming reactions under mild conditions, crucial for synthesizing complex molecules (Liu & Hii, 2011).
Drug Synthesis Intermediates
- The compound has been identified as a key intermediate in the synthesis of biologically active compounds, demonstrating its significance in pharmaceutical research and development. Efficient synthetic methods for tert-butyl carbamates enable the rapid production of important drugs, highlighting the compound's role in advancing medical therapies (Zhao et al., 2017).
Antimicrobial Activity Studies
- Some derivatives of tert-butyl carbamates have been synthesized and tested for their antimicrobial activities. These studies contribute to the discovery of new antimicrobial agents, addressing the increasing concern over antibiotic resistance (Ghoneim & Mohamed, 2013).
Analyzing Molecular Conformations
- Further structural analyses of tert-butyl carbamates provide insights into their molecular conformations and interactions. These studies are critical for understanding how molecular structure influences physical and chemical properties, which is essential for material science and drug design (Kant et al., 2015).
Mechanism of Action
Mode of Action
Isoxazole derivatives, however, are known to interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to have significant potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities and therapeutic potential .
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with other biomolecules, modulating their functions and contributing to its overall biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FLT3 phosphorylation, the compound can alter downstream signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it may affect the expression of genes involved in these processes, thereby modulating cellular functions. The compound’s impact on cellular metabolism could also be significant, as it may influence metabolic pathways and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FLT3, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and modulation of cellular functions . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
tert-butyl N-[(5-methyl-1,2-benzoxazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-12-10(7-9)11(16-19-12)8-15-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVIPLNBQHVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
![tert-butyl 5-(6-(pyridin-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473000.png)
![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)

![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)
![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)



![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
